molecular formula C4H2BrNO2S B7901837 3-Bromoisothiazole-5-carboxylic acid

3-Bromoisothiazole-5-carboxylic acid

Cat. No.: B7901837
M. Wt: 208.04 g/mol
InChI Key: FQPJKCJBAFOREG-UHFFFAOYSA-N
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Description

3-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound, in particular, has garnered attention due to its potential use as a synthetic intermediate in various chemical reactions and its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoisothiazole-5-carboxylic acid typically involves the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO2) in trifluoroacetic acid (TFA) at approximately 0°C. This reaction yields the carboxylic acid product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.

Scientific Research Applications

3-Bromoisothiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromoisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The detailed molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3-Bromoisothiazole-5-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

3-bromo-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJKCJBAFOREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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